molecular formula C12H12BrN3O3 B1448363 4-(4-Bromophenyl)-1-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1427460-86-3

4-(4-Bromophenyl)-1-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1448363
CAS RN: 1427460-86-3
M. Wt: 326.15 g/mol
InChI Key: FTAROCIOAZVGBU-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms. It also contains a bromophenyl group, an isopropyl group, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the bromophenyl group could potentially undergo further substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a carboxylic acid group could potentially make the compound acidic .

Scientific Research Applications

Triazole Derivatives: A Patent Overview (2008-2011)

Triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, have been the focus of patent activities due to their varied biological activities. These compounds are pivotal in the development of new drugs, showcasing anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. The review by Ferreira et al. (2013) emphasizes the need for new, efficient preparations of triazoles that align with green chemistry principles, highlighting the continuous challenge of emerging diseases and drug-resistant bacteria [Ferreira et al., 2013].

Antibacterial Activity Against S. aureus

Li and Zhang (2021) provide an update on 1,2,3-triazole and 1,2,4-triazole derivatives with antibacterial activity against Staphylococcus aureus, including MRSA. These compounds inhibit essential bacterial enzymes and show promise as broad-spectrum antibacterial agents against drug-resistant strains [Li & Zhang, 2021].

Biological Features of 1,2,4-Triazole Derivatives

Ohloblina (2022) discusses the antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities of 1,2,4-triazole derivatives. This literature review highlights the significant potential of 1,2,4-triazoles in addressing a wide array of health conditions, underscoring the importance of continued research and development in this area [Ohloblina, 2022].

Eco-friendly Synthesis of Triazoles

De Souza et al. (2019) review eco-friendly methods for synthesizing triazoles, including the use of water extract of banana and eggshell powder as catalysts. These methods offer advantages such as shorter reaction times, easier work-up, and higher yields, contributing to sustainable practices in chemical synthesis [De Souza et al., 2019].

Proton-Conducting Polymeric Membranes

Prozorova and Pozdnyakov (2023) explore the use of 1H-1,2,4-triazole and its polymers in developing proton-conducting membranes for fuel cells. These materials exhibit improved thermal stability, mechanical strength, and ionic conductivity, demonstrating the utility of triazole derivatives in advanced material applications [Prozorova & Pozdnyakov, 2023].

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, compounds containing a bromine atom can sometimes be hazardous due to the potential for bromine to be released .

Future Directions

The future directions for a compound like this could involve further studies to determine its potential uses. For example, it could be studied for potential medicinal properties, or it could be used as a building block for synthesizing other complex molecules .

properties

IUPAC Name

4-(4-bromophenyl)-5-oxo-1-propan-2-yl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O3/c1-7(2)16-12(19)15(10(14-16)11(17)18)9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAROCIOAZVGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)N(C(=N1)C(=O)O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601121411
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 4-(4-bromophenyl)-4,5-dihydro-1-(1-methylethyl)-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1427460-86-3
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 4-(4-bromophenyl)-4,5-dihydro-1-(1-methylethyl)-5-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 4-(4-bromophenyl)-4,5-dihydro-1-(1-methylethyl)-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)-1-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 2
4-(4-Bromophenyl)-1-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 3
4-(4-Bromophenyl)-1-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(4-Bromophenyl)-1-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(4-Bromophenyl)-1-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 6
4-(4-Bromophenyl)-1-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid

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